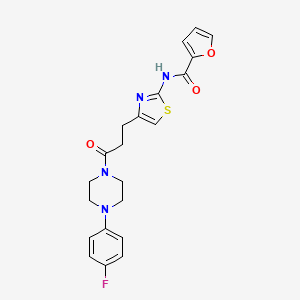

3-(氮杂庚烷-1-基磺酰)-4-氯-N-(5-甲基-1,2-噁唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves innovative methods to construct complex structures efficiently. For example, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives demonstrates the utility of a one-pot three-(in situ five-) component condensation reaction. This method provides an alternative for synthesizing benzodiazepine derivatives without using any catalyst or activation, highlighting the potential for synthesizing related structures like 3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide under mild conditions and high yields (Shaabani et al., 2009).

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior of compounds in various chemical reactions and environments. Techniques such as X-ray diffraction offer detailed insights into the arrangement of atoms within a molecule, providing a foundation for understanding its reactivity and interactions. For instance, studies on similar azepine derivatives reveal complex intramolecular and intermolecular interactions, indicating how structural features influence the physical and chemical properties of these compounds (Macías et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving azepine derivatives can be highly specific, with outcomes influenced by the nature of substituents and reaction conditions. For example, palladium-catalyzed [5 + 2] heteroannulation of phenethylamides with 1,3-dienes showcases the synthesis of dopaminergic 3-benzazepines, illustrating the versatility of azepine derivatives in synthesizing biologically relevant molecules (Velasco-Rubio et al., 2020).

科学研究应用

合成和化学性质

化合物3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide是一类广泛研究的化学物质中的一部分,这些化学物质具有各种合成和化学性质。研究的一个领域涉及类似苯甲酰胺化合物的催化活化和环加成。例如,已经探索了Rh(III)催化的苯甲酰胺的C–H活化/环加成,用于选择性合成螺环二氢异喹啉酮和呋喃-螺环氧氮酮,突显了在温和条件下创造生物相关杂环的潜力(Cui, Zhang, & Wu, 2013)。此外,使用膦介导的串联反应构建1,4-氧杂环庚烯和1,3-氧杂噁唑显示了相关化合物在合成有用杂环方面的多功能性(François-Endelmond等,2010)。

在材料科学中的潜在应用

研究还涉及使用azepane作为起始物质合成新型离子液体,这可能对聚酰胺工业和绿色化学应用产生影响。这些azepanium离子液体显示出作为挥发性有机化合物的安全替代品在各种应用中具有潜力,因为它们具有宽电化学窗口和有利的物理性质(Belhocine et al., 2011)。

对药物研究的贡献

在药物领域,已合成并评估了苯氧环庚烯-1,2,3-三唑杂合物的抗菌和抗癌性能,展示了类似化合物在药物化学中的潜力。其中一些杂合物对某些细菌菌株和癌细胞系表现出显著活性,强调了这类化学结构的治疗潜力(Kuntala et al., 2015)。

环境和可持续性方面

通过生命周期评估评估了合成相关化合物的环境影响和可持续性,突出了在开发类似鲁非那胺这种抗癫痫药物时绿色化学实践的重要性。这种方法强调了更环保的无溶剂和无催化剂过程的需求(Ott, Borukhova, & Hessel, 2016)。

属性

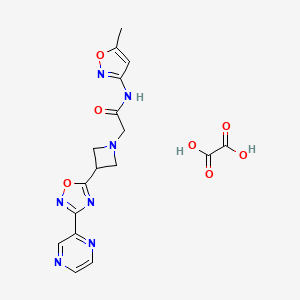

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4S/c1-12-10-16(20-25-12)19-17(22)13-6-7-14(18)15(11-13)26(23,24)21-8-4-2-3-5-9-21/h6-7,10-11H,2-5,8-9H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUGOLUSDFBPJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)

![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)

![(E)-6-(2-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2484161.png)

![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)

![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)

![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)

![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)

![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)